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Compound of Interest

Compound Name: Ancriviroc

Cat. No.: B3062553 Get Quote

Ancriviroc (formerly known as SCH-C or SCH-351125) is a potent and orally bioavailable

small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] As a key

co-receptor for the entry of the most common strains of HIV-1 into host immune cells, CCR5

has been a prime target for the development of novel antiretroviral therapies. This technical

guide provides an in-depth overview of the discovery, mechanism of action, and chemical

synthesis of Ancriviroc, intended for researchers, scientists, and professionals in the field of

drug development.

Discovery of Ancriviroc
The discovery of Ancriviroc by scientists at Schering-Plough was the result of a systematic

high-throughput screening (HTS) campaign aimed at identifying non-peptide antagonists of the

CCR5 receptor.[2] The primary assay utilized was a competitive radioligand binding assay

employing membranes from cells expressing the human CCR5 receptor and ¹²⁵I-labeled

RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), a natural

chemokine ligand for CCR5.[2]

This screening effort led to the identification of an initial hit compound which, although

demonstrating affinity for the CCR5 receptor, also exhibited undesirable off-target effects and a

suboptimal pharmacokinetic profile.[2] Subsequent medicinal chemistry efforts focused on

optimizing this lead scaffold, leading to the synthesis of the oximino-piperidino-piperidine amide

series of compounds.[2] Structure-activity relationship (SAR) studies within this series

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3062553?utm_src=pdf-interest
https://www.benchchem.com/product/b3062553?utm_src=pdf-body
https://go.drugbank.com/drugs/DB19773
https://www.researchgate.net/publication/11288018_Synthesis_SAR_and_Biological_Evaluation_of_Oximino-Piperidino-Piperidine_Amides_1_Orally_Bioavailable_CCR5_Receptor_Antagonists_with_Potent_Anti-HIV_Activity
https://pubchem.ncbi.nlm.nih.gov/compound/Ancriviroc
https://pmc.ncbi.nlm.nih.gov/articles/PMC60120/
https://www.benchchem.com/product/b3062553?utm_src=pdf-body
https://www.benchchem.com/product/b3062553?utm_src=pdf-body
https://www.benchchem.com/product/b3062553?utm_src=pdf-body
https://www.researchgate.net/publication/11288018_Synthesis_SAR_and_Biological_Evaluation_of_Oximino-Piperidino-Piperidine_Amides_1_Orally_Bioavailable_CCR5_Receptor_Antagonists_with_Potent_Anti-HIV_Activity
https://www.researchgate.net/publication/11288018_Synthesis_SAR_and_Biological_Evaluation_of_Oximino-Piperidino-Piperidine_Amides_1_Orally_Bioavailable_CCR5_Receptor_Antagonists_with_Potent_Anti-HIV_Activity
https://www.researchgate.net/publication/11288018_Synthesis_SAR_and_Biological_Evaluation_of_Oximino-Piperidino-Piperidine_Amides_1_Orally_Bioavailable_CCR5_Receptor_Antagonists_with_Potent_Anti-HIV_Activity
https://www.researchgate.net/publication/11288018_Synthesis_SAR_and_Biological_Evaluation_of_Oximino-Piperidino-Piperidine_Amides_1_Orally_Bioavailable_CCR5_Receptor_Antagonists_with_Potent_Anti-HIV_Activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


culminated in the identification of Ancriviroc, a compound with potent anti-HIV-1 activity, high

specificity for the CCR5 receptor, and favorable oral bioavailability.[2][4]
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Mechanism of Action
Ancriviroc exerts its antiviral effect by acting as a specific, non-competitive allosteric

antagonist of the CCR5 receptor.[1][5] Unlike the natural chemokine ligands that bind to the
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extracellular domains of CCR5, Ancriviroc binds to a hydrophobic pocket located within the

transmembrane helices of the receptor.[6][7] This binding event induces a conformational

change in the extracellular loops of CCR5, which are critical for the interaction with the HIV-1

envelope glycoprotein gp120.[6][7] Consequently, the gp120 protein of R5-tropic HIV-1 strains

is unable to bind effectively to the Ancriviroc-bound CCR5, thereby preventing the fusion of

the viral and cellular membranes and blocking viral entry into the host cell.[4] Importantly,

Ancriviroc does not inhibit the replication of CXCR4-tropic (X4-tropic) HIV-1 strains, which

utilize the CXCR4 co-receptor for cellular entry.[4]
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Ancriviroc Mechanism of Action

Quantitative Antiviral Activity
The antiviral activity of Ancriviroc has been evaluated in various in vitro assays against a

range of HIV-1 isolates. The 50% inhibitory concentration (IC₅₀) values demonstrate its potent

activity against CCR5-tropic viruses.
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HIV-1 Isolate Cell Type IC₅₀ (nM) Reference

Ba-L PBMC 1.3 [4]

JR-FL PBMC 0.9 [4]

ADA PBMC 2.1 [4]

Various R5 Primary

Isolates
PBMC 0.4 - 9.0 [4]

Chemical Synthesis Process
The chemical synthesis of Ancriviroc is a multi-step process that involves the construction of

the core oximino-piperidino-piperidine amide structure. The following is a representative

synthetic scheme based on published literature for this class of compounds.[2]
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Ancriviroc Synthetic Scheme

Experimental Protocols
1. General Procedure for the Synthesis of Oximino-Piperidino-Piperidine Amides (Ancriviroc
Analogs)

A detailed, step-by-step synthesis for Ancriviroc itself is proprietary. However, the following

general procedure is based on the synthesis of closely related analogs as described in the

scientific literature.[2]

Step 1: Synthesis of the Oximino-piperidine Intermediate: 1-Boc-4-piperidone is reacted with

hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the

corresponding oxime. The resulting oxime is then reacted with an appropriate alkylating

agent (e.g., ethyl iodide) to yield the ethoxyimino derivative.

Step 2: Synthesis of the Piperidino-piperidine Core: The Boc protecting group of the oximino-

piperidine intermediate is removed under acidic conditions (e.g., trifluoroacetic acid). The

resulting piperidine is then coupled with a suitable 4-substituted-4-aminopiperidine

derivative.

Step 3: Coupling with 4-Bromobenzaldehyde: The piperidino-piperidine core is then

subjected to a reductive amination with 4-bromobenzaldehyde to introduce the p-

bromophenyl group.

Step 4: Final Amide Coupling and N-Oxidation: The secondary amine of the piperidino-

piperidine moiety is acylated with 2,4-dimethylnicotinic acid. The final step involves the

oxidation of the pyridine nitrogen to the corresponding N-oxide using an oxidizing agent such

as m-chloroperoxybenzoic acid (m-CPBA) to yield Ancriviroc.

2. Representative ¹²⁵I-RANTES Competitive Binding Assay Protocol

This protocol is a representative example of the type of assay used in the discovery of

Ancriviroc.[8][9][10]

Materials:
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Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-K1 or

HEK293 cells).

¹²⁵I-labeled RANTES (radioligand).

Unlabeled RANTES (for determining non-specific binding).

Test compounds (e.g., Ancriviroc).

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

96-well filter plates.

Scintillation counter.

Procedure:

To each well of a 96-well filter plate, add a mixture of cell membranes, ¹²⁵I-RANTES, and

either binding buffer (for total binding), excess unlabeled RANTES (for non-specific

binding), or the test compound at various concentrations.

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow

binding to reach equilibrium.

Wash the plates with ice-cold binding buffer to remove unbound radioligand.

Dry the filter plates and determine the amount of bound radioactivity in each well using a

scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Determine the concentration of the test compound that inhibits 50% of the specific binding

of ¹²⁵I-RANTES (IC₅₀) by non-linear regression analysis of the competition binding data.

Structure-Activity Relationship (SAR)
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The development of Ancriviroc was guided by extensive SAR studies on the oximino-

piperidino-piperidine amide scaffold. Key findings from these studies include:[2]

p-Bromophenyl Group: The presence of a halogen, particularly bromine, at the para position

of the phenyl ring was found to be optimal for potent CCR5 antagonism.

Ethoxyimino Moiety: Small alkyl substitutions on the oxime ether, such as the ethoxy group

in Ancriviroc, were shown to be favorable for activity.

Piperidino-piperidine Core: The specific substitution pattern and stereochemistry of the

central bipiperidine core are crucial for high-affinity binding to the CCR5 receptor.

2,4-Dimethylnicotinamide N-oxide: The N-oxide of the 2,4-dimethylnicotinamide moiety was

identified as a key feature that enhances oral bioavailability and overall potency.

Conclusion
Ancriviroc is a significant example of a successful drug discovery campaign targeting a host

cellular factor for antiviral therapy. Its discovery through high-throughput screening and

subsequent lead optimization, coupled with a deep understanding of its allosteric mechanism of

action, has provided a valuable therapeutic candidate for the treatment of HIV-1 infection. The

complex multi-step chemical synthesis of Ancriviroc highlights the challenges and ingenuity

involved in the development of novel small-molecule drugs. Further research and clinical

development of Ancriviroc and related CCR5 antagonists continue to be important areas of

investigation in the fight against HIV/AIDS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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